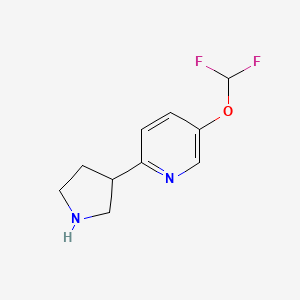![molecular formula C14H21NO B13250063 (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of secondary alcohols and aralkylamines This compound features a tetrahydronaphthalene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and (S)-2-aminobutan-1-ol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the amino group of (S)-2-aminobutan-1-ol attacks the electrophilic carbon of 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amino group and facilitate the nucleophilic attack.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines or alcohols.
Substitution: The major products include various substituted derivatives with different functional groups.
科学的研究の応用
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has a similar structure but differs in the stereochemistry and position of the amino group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene moiety but has different functional groups and applications.
Uniqueness
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group. This combination of features makes it a versatile compound with diverse applications in various fields.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14/h3-6,13-16H,2,7-10H2,1H3/t13-,14?/m0/s1 |
InChIキー |
AJXNCCRPVSQURY-LSLKUGRBSA-N |
異性体SMILES |
CC[C@@H](CO)NC1CCC2=CC=CC=C2C1 |
正規SMILES |
CCC(CO)NC1CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


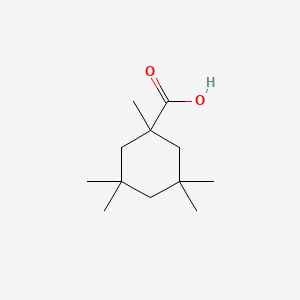

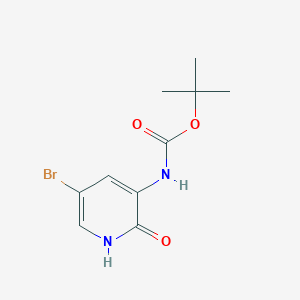
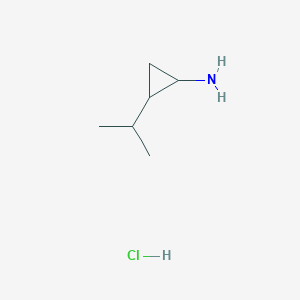

![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)


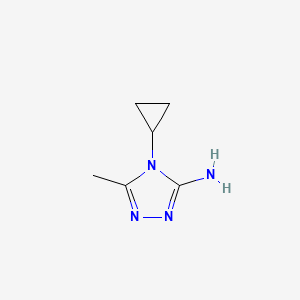


![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)
